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An In-Depth Technical Guide to the Physicochemical Characteristics of Copovidone (CAS

88438-06-6)

Foreword for the Research Professional
Copovidone, designated by CAS number 88438-06-6, is a cornerstone excipient in modern

pharmaceutical development. As a synthetic copolymer of 1-vinyl-2-pyrrolidone and vinyl

acetate, its utility spans from serving as a binder in tablet manufacturing to enabling the

formulation of poorly soluble active pharmaceutical ingredients (APIs) through amorphous solid

dispersions. Its versatility is a direct consequence of a unique combination of physicochemical

properties derived from its constituent monomers.

This guide is structured to provide a comprehensive and practical understanding of

Copovidone for the discerning researcher, scientist, and drug development professional.

Moving beyond a simple recitation of specifications, we delve into the causality behind its

characteristics, the methodologies for their precise measurement, and the implications of these

properties on formulation performance. The protocols and data presented herein are grounded

in authoritative pharmacopeial standards and technical literature, ensuring a robust foundation

for your research and development endeavors.
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Core Identity and Chemical Structure
Copovidone is a random copolymer synthesized from N-vinylpyrrolidone (NVP) and vinyl

acetate (VA) monomers, typically in a 6:4 molar ratio.[1][2] This specific composition imparts a

unique hydrophilic-lipophilic balance, making it soluble in a wide array of aqueous and organic

solvents.[3]

The polymer's identity is defined by the United States Pharmacopeia (USP) and European

Pharmacopoeia (Ph. Eur.) as a copolymer of 1-ethenylpyrrolidin-2-one and ethenyl acetate.[3]

[4] Its molecular weight is not a single value but a distribution, typically characterized by a "K-

value," which is derived from its viscosity in solution.[5]

Diagram: Synthesis of Copovidone
The following diagram illustrates the free-radical polymerization of N-vinylpyrrolidone and vinyl

acetate monomers to form the Copovidone copolymer.
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Caption: Random copolymerization of NVP and VA monomers.

Key Physicochemical Properties: A Quantitative
Overview
The functional performance of Copovidone is dictated by a specific set of physicochemical

parameters. These are rigorously controlled to ensure batch-to-batch consistency and

predictable behavior in pharmaceutical formulations.
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Property Specification/Typical Value
Significance in
Formulation

Appearance

White to yellowish-white,

hygroscopic powder or flakes.

[3]

Directly impacts visual

appearance of blends and final

dosage forms.

Molecular Formula (C₆H₉NO)n(C₄H₆O₂)m[3][4]

Represents the polymeric

nature and monomeric

composition.

Molecular Weight
45,000 - 70,000 g/mol (Weight-

Average, Mw)[2]

Influences viscosity, binding

properties, and film strength.

K-Value

Nominal value typically 25-31;

must be 90.0%–110.0% of the

stated value.[3][4]

A critical quality attribute

derived from viscosity,

reflecting the polymer's

molecular weight distribution

and performance.

Vinyl Acetate Content
35.3% – 42.0% (on dried

basis)[3][4][5]

The vinyl acetate component

modulates the polymer's

hydrophobicity, reducing

hygroscopicity compared to

povidone.

Nitrogen Content
7.0% – 8.0% (on dried basis)

[3][4][5]

Corresponds to the N-

vinylpyrrolidone content, which

imparts hydrophilicity and

solubility.

Solubility

Freely soluble in water,

ethanol, isopropanol, and

methylene chloride.[3]

Broad solubility is crucial for

wet granulation, film coating,

and solvent-based solid

dispersion methods.

Glass Transition Temp. (Tg) ~64 °C[6][7]

A key parameter for hot-melt

extrusion (HME), as it defines

the temperature at which the

polymer softens.
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pH (1% w/v solution) 3.0 – 7.0[5]

Ensures compatibility with a

wide range of APIs and other

excipients without causing pH-

related degradation.

Bulk Density

0.08 – 0.15 g/mL (Fine Grade);

0.2 – 0.3 g/mL (Regular

Grade)

Affects powder flow, blend

uniformity, and die filling during

tableting.

Hygroscopicity
Significantly lower than

povidone.

Provides better moisture

protection for sensitive APIs

and improves the physical

stability of the final product.

Impurities

Residue on Ignition ≤ 0.1%[4]
Measures the level of

inorganic impurities.

Peroxides
≤ 400 ppm (expressed as

H₂O₂)[4]

Peroxides can degrade

sensitive APIs; this limit is

critical for drug product

stability.[1]

Aldehydes
≤ 0.05% (expressed as

acetaldehyde)[8]

A measure of potential reactive

impurities that could interact

with APIs.

Hydrazine ≤ 1 ppm[4]

A potential process-related

impurity that is strictly

controlled due to its toxicity.

Monomers (VP & VA)
Limits are specified in

pharmacopeias.[9]

Residual monomers are

controlled to ensure the safety

and purity of the excipient.

Authoritative Analytical Methodologies & Protocols
The characterization of Copovidone relies on a suite of validated analytical techniques, many of

which are harmonized across the USP, Ph. Eur., and Japanese Pharmacopoeia (JPE).[10][11]
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Adherence to these protocols is essential for regulatory compliance and ensuring the quality of

the material.

Diagram: Physicochemical Characterization Workflow
for Copovidone
This workflow outlines the logical sequence of tests performed to qualify a batch of Copovidone

according to pharmacopeial standards.
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Caption: A typical quality control workflow for Copovidone analysis.
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Protocol 1: Determination of K-Value (Viscometric
Method)

Principle: The K-value is a measure of the kinematic viscosity of a 1% solution of

Copovidone in water. It is an empirical value that correlates with the average molecular

weight of the polymer. This parameter is critical as it directly impacts the binding and film-

forming capabilities of the excipient. Higher K-values indicate higher molecular weight and

viscosity.

Apparatus:

Capillary-tube viscometer (e.g., Ubbelohde type)

Constant temperature water bath (25 ± 0.2 °C)

Volumetric flasks, pipettes

Analytical balance

Procedure:

Sample Preparation: Accurately weigh an amount of undried Copovidone equivalent to

1.00 g on the dried basis.[4]

Transfer the sample to a 100-mL volumetric flask. Dissolve in and dilute to volume with

purified water.[4]

Allow the solution to stand for 1 hour to ensure complete dissolution and deaeration.[4]

Measurement: Determine the viscosity of this solution at 25 ± 0.2 °C using a calibrated

capillary viscometer as per USP <911> or Ph. Eur. 2.2.9.[4]

Separately, determine the viscosity of purified water (the solvent) using the same

viscometer.

Calculation: Calculate the relative viscosity (z or η_rel_) of the sample solution relative to

that of water.
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Calculate the K-value using the Fikentscher equation: K = (1.5 * log(z) - 1) / (0.15 + 0.003

* c) + (300 * c * log(z) + (c + 1.5 * c * log(z))²)¹ᐟ² / (0.15 * c + 0.003 * c²) Where:

z is the viscosity of the sample solution relative to water.

c is the concentration of the solution in g/100 mL (in this case, 1.00 g/100 mL).[4]

Acceptance Criteria: The calculated K-value must be between 90.0% and 110.0% of the

nominal K-value stated on the label.[4][5]

Protocol 2: Assay for Vinyl Acetate Content
(Saponification Method)

Principle: This assay quantifies the portion of the copolymer derived from vinyl acetate. The

ester groups of the vinyl acetate units are hydrolyzed (saponified) using a known excess of

alcoholic potassium hydroxide. The unreacted potassium hydroxide is then back-titrated with

a standardized acid. The amount of potassium hydroxide consumed is directly proportional to

the vinyl acetate content.

Apparatus:

Reflux condenser and flask

Heating mantle or water bath

Burette, pipettes

Analytical balance

Procedure:

Sample Preparation: Accurately weigh about 2 g of Copovidone.[4]

Saponification: Perform the saponification value determination as directed under USP

<401> (Fats and Fixed Oils).[4] This involves adding a precise volume of standardized

alcoholic potassium hydroxide solution to the sample and heating under reflux for a

specified time to ensure complete hydrolysis of the ester groups.
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Titration: After cooling, titrate the excess (unreacted) potassium hydroxide with a

standardized solution of hydrochloric or sulfuric acid, using a suitable indicator (e.g.,

phenolphthalein).

Blank Determination: Perform a blank determination under the same conditions, omitting

the Copovidone sample.

Calculation: The percentage of copolymerized vinyl acetate is calculated using the

formula: Result = 0.1 × (Mr₁/Mr₂) × S Where:

Mr₁ is the molecular weight of vinyl acetate (86.09 g/mol ).[4][5]

Mr₂ is the molecular weight of potassium hydroxide (56.11 g/mol ).[4]

S is the saponification value determined from the titration results.[4]

Acceptance Criteria: The content of copolymerized vinyl acetate must be between 35.3%

and 42.0% on the dried basis.[3][4][5]

Protocol 3: Limit of Peroxides (Colorimetric Method)
Principle: The presence of peroxides is a critical quality attribute, as they can initiate

oxidative degradation of sensitive APIs. This method relies on the oxidation of titanium(III) to

titanium(IV) by any peroxides present in the sample. The resulting titanium(IV) forms a

distinct yellow-colored complex, the absorbance of which is measured

spectrophotometrically and is proportional to the peroxide concentration.

Apparatus:

UV-Vis spectrophotometer

Volumetric flasks, beakers

Analytical balance

Procedure:
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Copovidone Solution: Prepare a 40 mg/mL solution of Copovidone in water, calculated on

the dried basis.[4][8]

Sample Solution: Transfer 25.0 mL of the Copovidone solution to a 50-mL beaker. Add 2

mL of titanium trichloride–sulfuric acid TS. Mix and allow to stand for 30 minutes at room

temperature.[4][8]

Blank Solution: Transfer 25.0 mL of the Copovidone solution to a separate 50-mL beaker.

Add 2 mL of 13% sulfuric acid (without the titanium trichloride).[4][8]

Spectrophotometry: Set the spectrophotometer to a wavelength of 405 nm.[4][8]

Use the Blank Solution to zero the instrument.

Measure the absorbance of the Sample Solution in a 1-cm cell.[4][8]

Acceptance Criteria: The absorbance of the Sample Solution must not be more than 0.35,

which corresponds to not more than 400 ppm of peroxides (expressed as hydrogen

peroxide).[4][8]

Field-Proven Insights for the Development Scientist
Binder Selection: Copovidone's lower hygroscopicity compared to povidone makes it a

superior choice for moisture-sensitive drugs. Its plasticity is particularly advantageous in

direct compression and roller compaction, where it can reduce tablet capping and friability.

Solid Dispersions: The glass transition temperature (Tg) of ~64 °C is a critical parameter for

hot-melt extrusion (HME).[6][7] This relatively low Tg allows for processing at lower

temperatures, which is beneficial for thermally labile APIs. Copovidone's ability to act as a

hydrophilic carrier can significantly enhance the dissolution rate and bioavailability of poorly

water-soluble (BCS Class II and IV) drugs.[12][13]

Excipient Stability and API Compatibility: The stringent control over peroxide levels is not

merely a quality control checkpoint; it is a crucial factor in preventing the degradation of

oxidation-prone APIs during processing and storage.[1] Newer grades of Copovidone are

being developed with even tighter controls on residual peroxides to further enhance the

stability of sensitive formulations.[1][14]
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Film Coating: As a film-forming agent, Copovidone provides good adhesion, elasticity, and

hardness. It can be used to form moisture-barrier coatings, protecting the tablet core from

environmental humidity.

Conclusion
Copovidone (CAS 88438-06-6) is a highly functional and versatile pharmaceutical excipient. A

thorough understanding of its physicochemical characteristics—from its molecular structure

and K-value to its solubility and impurity profile—is paramount for its effective application. The

harmonized, rigorous analytical methods detailed in this guide provide the necessary

framework for ensuring its quality and consistency. By leveraging these properties, formulation

scientists can effectively address challenges in tablet manufacturing, enhance drug solubility,

and improve the stability and performance of final drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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